2-Aminoquinoline

Catalog No.
S1541562
CAS No.
101772-05-8
M.F
C9H8N2
M. Wt
144.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Aminoquinoline

CAS Number

101772-05-8

Product Name

2-Aminoquinoline

IUPAC Name

quinolin-2-amine

Molecular Formula

C9H8N2

Molecular Weight

144.17 g/mol

InChI

InChI=1S/C9H8N2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H2,10,11)

InChI Key

GCMNJUJAKQGROZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=N2)N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)N

The exact mass of the compound 2-Aminoquinoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58387. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Aminoquinoline is a primary aromatic amine of the quinoline family, distinguished by the strategic placement of its amino group at the C2 position, adjacent to the heterocyclic nitrogen atom. This specific arrangement is not a minor structural detail; it imparts distinct electronic and steric properties that are fundamental to its primary applications. It is widely utilized as a precursor in the synthesis of pharmaceuticals, functional dyes, and, most notably, as a bidentate ligand for creating well-defined metal complexes. Its utility is directly tied to the unique reactivity and coordination geometry enabled by the ortho-amino configuration, which sets it apart from other positional isomers.

Selecting a substitute for 2-Aminoquinoline based on shared parent structure, such as 4-Aminoquinoline or 8-Aminoquinoline, frequently leads to process failure or undesirable outcomes. The position of the amino group fundamentally alters the molecule's ability to form bidentate chelates, its base strength (pKa), and its electronic properties, which are critical for performance in coordination chemistry, pH-sensitive applications, and as a corrosion inhibitor. For example, the capacity of 2-Aminoquinoline to act as a bidentate ligand is lost in isomers where the amino group is not adjacent to the ring nitrogen. This makes it a specific, non-interchangeable choice for syntheses requiring this precise coordination geometry.

Superior Bidentate Chelation Capacity vs. Other Isomers

The defining feature of 2-Aminoquinoline is its ability to act as a bidentate ligand, forming a stable five-membered ring upon coordination with a metal center. This capability is structurally impossible for most other aminoquinoline isomers, such as 3- or 6-aminoquinoline, which typically act as monodentate ligands. For instance, 8-Aminoquinoline is also a known bidentate chelator, but it forms a six-membered ring, leading to different complex stability, stereochemistry, and reactivity. This makes 2-Aminoquinoline a specific requirement for synthesizing complexes where a five-membered chelate ring is desired for stability or electronic reasons.

Evidence DimensionChelation Mode
Target Compound DataForms a 5-membered chelate ring (bidentate)
Comparator Or Baseline8-Aminoquinoline (forms a 6-membered ring); 3-, 4-, 5-, 6-, 7-Aminoquinoline (typically monodentate)
Quantified DifferenceQualitatively different coordination geometry and stability
ConditionsCoordination with transition metal ions.

For coordination chemists, the specific chelate ring size dictates the stability and electronic properties of the final metal complex, making isomer choice non-negotiable.

Distinct Basicity Profile for pH-Controlled Processes

The basicity of aminoquinolines is highly dependent on the isomer, which directly impacts solubility, reactivity in pH-dependent reactions, and purification via acid-base extraction. While a comprehensive, directly comparative dataset is sparse, existing data for related systems show significant pKa variations among isomers. For example, in aminoisoquinolines, a closely related class, the pKa of 1-aminoisoquinoline is markedly different from 3-aminoisoquinoline due to resonance effects. Similar electronic effects govern the basicity of 2-Aminoquinoline, making its pKa distinct from isomers like 5- or 8-aminoquinoline, a critical factor for process development and reproducibility.

Evidence DimensionAcidity Constant (pKa)
Target Compound DatapKa is distinct due to the C2-amino group's electronic interaction with the ring nitrogen.
Comparator Or BaselineOther positional isomers (e.g., 5-, 8-aminoquinoline) exhibit different pKa values due to varied electronic and resonance effects.
Quantified DifferenceVaries; pKa differences between isomers can be greater than 1-2 units, significantly altering protonation behavior.
ConditionsAqueous or mixed-solvent systems.

Selecting an isomer with the wrong pKa can lead to failed reactions, poor yields, or significant difficulties in product isolation and purification.

Enhanced Corrosion Inhibition Efficiency Through Specific Adsorption Mechanism

In acidic environments, quinoline derivatives function as corrosion inhibitors by adsorbing onto metal surfaces. The presence and position of an electron-donating amino group significantly enhance this effect compared to the parent quinoline molecule. While direct comparisons between all aminoquinoline isomers are limited, studies on substituted quinolines consistently show that amino groups are highly effective. For instance, a study on 2-aminoquinoline-6-carboxylic acid demonstrated excellent inhibition efficiency of 91.8% for mild steel in 1 M HCl. The mechanism relies on the high electron density from the amino group and the nitrogen heteroatom coordinating with the metal surface, an interaction that is geometrically and electronically distinct for each isomer.

Evidence DimensionCorrosion Inhibition Efficiency (%)
Target Compound DataHigh; a derivative (2-aminoquinoline-6-carboxylic acid) reached 91.8% at 500 mg/L.
Comparator Or BaselineUnsubstituted Quinoline (lower efficiency); other isomers (e.g., 7-aminoquinoline) show superior performance on aluminum, indicating position is critical.
Quantified DifferenceSignificantly higher than parent quinoline; performance relative to other isomers is material- and condition-dependent.
ConditionsMild steel in 1 M HCl solution.

For formulators of anti-corrosion agents, the choice of isomer directly impacts the inhibitor's adsorption efficiency and protective barrier formation on a specific metal.

Precursor for Bidentate Ligands in Homogeneous Catalysis and Materials Science

The ability of 2-Aminoquinoline to form stable, five-membered chelate rings with transition metals makes it a required building block for specific catalysts, OLEDs, and sensor molecules. Its defined coordination geometry is leveraged to control the electronic environment of the metal center, a task for which isomers like 4- or 6-aminoquinoline are unsuitable.

Synthesis of pH-Responsive Fluorescent Probes and Functional Dyes

The distinct basicity (pKa) of the 2-amino group, combined with the quinoline core's fluorescent properties, allows for its use in creating probes that exhibit changes in absorption or emission in response to specific pH ranges. The predictable protonation behavior is essential for reproducible sensor performance, a feature not guaranteed by substitution with other isomers possessing different pKa values.

Development of Corrosion Inhibitor Formulations for Steel in Acidic Media

Based on its demonstrated ability to adsorb effectively onto steel surfaces, 2-Aminoquinoline is a strong candidate for inclusion in inhibitor packages for industrial applications like acid pickling or oil and gas processing. Its specific molecular structure provides a distinct adsorption profile compared to other isomers, making it a targeted choice for protecting ferrous metals.

Physical Description

Solid

XLogP3

1.9

LogP

1.87 (LogP)
1.87

Melting Point

131.5 °C
131.5-132.5°C

UNII

GR9M8HW75Z

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.24%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (90.48%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

31135-62-3
580-22-3

Wikipedia

2-aminoquinoline

General Manufacturing Information

2-Quinolinamine: INACTIVE

Dates

Last modified: 07-17-2023

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